molecular formula C21H20O4 B5879744 ethyl [2-(4-methylbenzyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate

ethyl [2-(4-methylbenzyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate

Cat. No. B5879744
M. Wt: 336.4 g/mol
InChI Key: FYCLBPACFAPHFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl [2-(4-methylbenzyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate, also known as EMDI, is a chemical compound that has been of great interest in scientific research due to its potential applications in various fields. EMDI is a derivative of indene, which is a bicyclic aromatic hydrocarbon.

Scientific Research Applications

Ethyl [2-(4-methylbenzyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been shown to exhibit antitumor activity against various cancer cell lines. It has also been studied for its potential use as an anti-inflammatory agent. In material science, this compound has been used as a building block for the synthesis of novel polymers and materials. In organic synthesis, this compound has been used as a reagent for the synthesis of various compounds.

Mechanism of Action

The exact mechanism of action of ethyl [2-(4-methylbenzyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate is not fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death. This compound has also been shown to inhibit the activity of certain enzymes involved in the inflammatory response, which may contribute to its anti-inflammatory activity.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in vitro and in vivo studies. However, further studies are needed to determine its long-term effects. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the production of inflammatory cytokines, which may contribute to its anti-inflammatory activity.

Advantages and Limitations for Lab Experiments

Ethyl [2-(4-methylbenzyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate has several advantages for use in lab experiments. It is easy to synthesize and purify, and it has low toxicity. However, this compound is not very soluble in water, which may limit its use in certain experiments. It is also relatively expensive compared to other reagents.

Future Directions

There are several future directions for research on ethyl [2-(4-methylbenzyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate. One area of interest is its potential use as an anti-cancer agent. Further studies are needed to determine its efficacy and safety in vivo. Another area of interest is its potential use in material science. This compound has been used as a building block for the synthesis of novel polymers and materials, and further studies may lead to the development of new materials with unique properties. Additionally, further studies are needed to determine the exact mechanism of action of this compound and its potential for use in other fields such as organic synthesis and drug discovery.

Synthesis Methods

The synthesis of ethyl [2-(4-methylbenzyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate involves the reaction of 1,3-cyclohexanedione with 4-methylbenzyl alcohol in the presence of p-toluenesulfonic acid. The resulting intermediate is then reacted with ethyl acetate to yield this compound. This method has been optimized to achieve high yields and purity of this compound.

properties

IUPAC Name

ethyl 2-[2-[(4-methylphenyl)methyl]-1,3-dioxoinden-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O4/c1-3-25-18(22)13-21(12-15-10-8-14(2)9-11-15)19(23)16-6-4-5-7-17(16)20(21)24/h4-11H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYCLBPACFAPHFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(C(=O)C2=CC=CC=C2C1=O)CC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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